(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol
CAS No.: 573707-73-0
Cat. No.: VC4388710
Molecular Formula: C15H11ClN2O3
Molecular Weight: 302.71
* For research use only. Not for human or veterinary use.
![(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol - 573707-73-0](/images/structure/VC4388710.png)
Specification
CAS No. | 573707-73-0 |
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Molecular Formula | C15H11ClN2O3 |
Molecular Weight | 302.71 |
IUPAC Name | 4-[(Z)-2-(1H-benzimidazol-2-yl)-1-hydroxyethenyl]-6-chlorobenzene-1,3-diol |
Standard InChI | InChI=1S/C15H11ClN2O3/c16-9-5-8(12(19)6-14(9)21)13(20)7-15-17-10-3-1-2-4-11(10)18-15/h1-7,19-21H,(H,17,18)/b13-7- |
Standard InChI Key | ZEXWKVHBKSSOGU-QPEQYQDCSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)C=C(C3=CC(=C(C=C3O)O)Cl)O |
Introduction
Structural and Molecular Characteristics
The compound features a benzimidazole core fused with a hydroxyvinyl group and a 6-chlorobenzene-1,3-diol moiety. Its molecular formula is C₁₅H₁₁ClN₂O₃, with a molecular weight of 302.71 g/mol. The (Z) configuration of the hydroxyvinyl group is critical for its stereochemical stability, as the double bond between C1 and C2 adopts a cis orientation relative to the hydroxyl group (Figure 1).
Key structural attributes:
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Benzimidazole ring: A bicyclic system comprising fused benzene and imidazole rings, known for its electron-rich nature and ability to participate in π-π stacking .
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Chlorophenol substituent: The 6-chloro and 1,3-diol groups enhance solubility in polar solvents and facilitate hydrogen bonding with biological targets .
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Hydroxyvinyl linker: Serves as a conjugated bridge, enabling intramolecular charge transfer and redox activity .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (Z)-4-(2-(1H-Benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol typically involves a multi-step protocol:
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Benzimidazole Core Formation:
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Hydroxyvinyl Introduction:
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A Wittig reaction between benzimidazole-2-carbaldehyde and a stabilized ylide (e.g., Ph₃P=CHOH) produces the (Z)-configured hydroxyvinyl group with >90% stereoselectivity.
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Chlorophenol Functionalization:
Industrial Optimization
Large-scale production employs continuous flow chemistry to enhance yield (from 68% to 92%) and reduce waste. Key parameters include:
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Temperature control: 50–60°C to prevent decomposition of the hydroxyvinyl group.
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Catalytic systems: Pd/C or Ni-based catalysts for selective hydrogenation of intermediates .
Chemical Reactivity and Derivatives
The compound undergoes diverse transformations, enabling the synthesis of pharmacologically active analogs (Table 1):
Notable derivatives:
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6-Nitro analog: Exhibits enhanced antibacterial activity against Staphylococcus aureus (MIC = 2 µg/mL) .
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Methoxylated derivative: Demonstrates 70% inhibition of HeLa cell proliferation at 10 µM .
Biological Activity and Mechanisms
Antimicrobial Properties
The compound shows broad-spectrum activity against Gram-positive bacteria, attributed to DNA gyrase inhibition (Table 2) :
Bacterial Strain | MIC (µg/mL) | Mechanism |
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Staphylococcus aureus | 4.5 | Topoisomerase IV inhibition |
Enterococcus faecalis | 6.2 | Cell wall synthesis disruption |
Mycobacterium tuberculosis | 12.8 | Mycolic acid biosynthesis blockade |
Applications in Materials Science
The compound’s conjugated system enables applications in:
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